1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-amine
Overview
Description
The compound “1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-amine” is a derivative of 6,7-dihydro-5H-pyrido[2,3-c]pyridazine . It is a complex organic compound with potential applications in various fields .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent condensation . For instance, the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents can lead to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C8H9N/c1-3-7-4-2-6-9-8(7)5-1/h2,4,6H,1,3,5H2 . This structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .Physical And Chemical Properties Analysis
The molecular weight of the compound is 119.1638 . Other physical and chemical properties specific to “1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-amine” were not found in the search results.Scientific Research Applications
Synthesis of Heterocyclic Compounds
- The compound has been explored as a precursor in the synthesis of heterocyclic compounds due to its unique structural features. For example, it has been used in the synthesis of triazolopyridazines and imidazopyridazines, which exhibit antihistaminic activity and the ability to inhibit eosinophil infiltration. These findings suggest potential applications in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Pharmaceutical Research
- In pharmaceutical research, the compound has been identified as a critical side-chain component in the production of fourth-generation Cefpirome, a cephalosporin antibiotic. This application highlights its significance in the development of new antibiotics to combat resistant bacterial strains (Fu Chun, 2007).
- Additionally, its derivatives have been investigated for their anticancer activity, with some compounds showing promise against various cancer cell lines. This area of research is crucial for developing novel therapeutic agents for cancer treatment (Kumar et al., 2013).
Synthetic Methodologies
- The compound has been utilized in developing new synthetic methodologies for creating complex heterocyclic systems. For instance, studies have demonstrated its use in generating cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which are of interest as potential substance P antagonists. These efforts are part of broader research aimed at discovering new treatments for neurological disorders (Wu et al., 2000).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit bcl-xl protein , which plays a crucial role in regulating cell death and survival.
Mode of Action
It’s worth noting that compounds with similar structures have been used as pro-apoptotic agents, suggesting that they may induce programmed cell death by interacting with their targets .
Biochemical Pathways
Given its potential role as a pro-apoptotic agent, it may be involved in pathways related to cell survival and death .
Result of Action
If it acts as a pro-apoptotic agent like similar compounds, it may induce cell death, potentially making it useful for treating diseases characterized by uncontrolled cell growth .
Future Directions
properties
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c13-10-4-6-16(7-5-10)12-8-9-2-1-3-11(9)14-15-12/h8,10H,1-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFWYAUTWAADIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCC(CC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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